(4-(1-Hydroxycyclopropyl)phenyl)boronic acid
Overview
Description
(4-(1-Hydroxycyclopropyl)phenyl)boronic acid: is an organoboron compound that features a phenyl ring substituted with a hydroxycyclopropyl group and a boronic acid moiety
Mechanism of Action
Target of Action
The primary target of the compound (4-(1-Hydroxycyclopropyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
Boronic acids in general are known for their stability and ease of handling , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic acids are generally environmentally benign and are known to be stable to atmospheric oxidation . They may spread in water systems due to their water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Hydroxycyclopropyl)phenyl)boronic acid typically involves the formation of the boronic acid group through various methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-(1-Hydroxycyclopropyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can be reduced to form boronates or other reduced species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products Formed:
Oxidation: Phenols or quinones.
Reduction: Boronates or borinic acids.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Comparison with Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group.
4-Hydroxyphenylboronic acid: Similar structure but with a hydroxyl group directly attached to the phenyl ring.
Cyclopropylboronic acid: Contains a cyclopropyl group attached to the boronic acid moiety.
Properties
IUPAC Name |
[4-(1-hydroxycyclopropyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13/h1-4,11-13H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPVGADBNJZEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726069 | |
Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956006-93-2 | |
Record name | [4-(1-Hydroxycyclopropyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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